molecular formula C7H5BBrNO2 B1441203 5-Bromo-2-cyanophenylboronic acid CAS No. 1032231-30-3

5-Bromo-2-cyanophenylboronic acid

Cat. No.: B1441203
CAS No.: 1032231-30-3
M. Wt: 225.84 g/mol
InChI Key: BVCIFFSGTUEHOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Bromo-2-cyanophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst facilitates the formation of new carbon-carbon bonds, thereby enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves several steps, including oxidative addition, transmetalation, and reductive elimination . The end result of this pathway is the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including its physical and chemical properties, the conditions under which it is stored and used, and the presence of other compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its role as a reagent in the Suzuki-Miyaura cross-coupling reaction . The ability to form new carbon-carbon bonds is crucial in organic synthesis, as it allows for the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction environment . Additionally, the stability of the compound can be influenced by storage conditions, such as temperature . Therefore, careful control of environmental conditions is necessary to ensure the effective action of this compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with palladium catalysts to facilitate the transmetalation step in these reactions, leading to the formation of new carbon-carbon bonds. Additionally, this compound can interact with enzymes and proteins that have boron-binding sites, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by interacting with cellular enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, this compound can impact cell proliferation and apoptosis, making it a valuable tool for studying these processes in vitro.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules that have nucleophilic sites, such as hydroxyl or amino groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and other degradation products . The temporal effects of this compound on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound may have minimal impact on overall health and cellular function, while higher doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. At high doses, this compound can cause oxidative stress, inflammation, and damage to tissues, highlighting the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic flux and the levels of metabolites . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH or FADH2, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-cyanophenylboronic acid typically involves the bromination of 2-chlorobenzonitrile, followed by hydrolysis and subsequent reactions. Here is a general outline of the process :

    Bromination: 2-chlorobenzonitrile is subjected to a bromination reagent such as bromine, N-bromosuccinimide, or tribromopyridinium to produce 5-bromo-2-chlorobenzonitrile.

    Hydrolysis: The 5-bromo-2-chlorobenzonitrile undergoes hydrolysis in the presence of an alkali to form 5-bromo-2-chlorobenzoate.

    Final Reaction: The 5-bromo-2-chlorobenzoate is then reacted with a protonic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and hydrolysis processes, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorophenylboronic acid
  • 5-Bromo-2-fluorophenylboronic acid
  • 5-Bromo-2-methylphenylboronic acid

Uniqueness

5-Bromo-2-cyanophenylboronic acid is unique due to its cyano group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly valuable in specific synthetic applications and research areas .

Properties

IUPAC Name

(5-bromo-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCIFFSGTUEHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674605
Record name (5-Bromo-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032231-30-3
Record name B-(5-Bromo-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032231-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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